Glyceric acid exists as two enantiomers, D- and L-glyceric acid, with the D-isomer being the primary form studied for its biological effects in humans [1]. Its phosphate derivatives are fundamental to central carbon metabolism.
Table 1: Key Phosphorylated Derivatives of Glyceric Acid in Metabolism
| Derivative | Metabolic Pathway | Primary Role |
|---|---|---|
| 3-Phosphoglyceric Acid (3-PGA) | Glycolysis, Calvin Cycle | Key intermediate in sugar metabolism; precursor for serine synthesis [2] [3]. |
| 2-Phosphoglyceric Acid (2-PGA) | Glycolysis | Intermediate in the conversion of 3-PGA to phosphoenolpyruvate (PEP) [2]. |
| 1,3-Bisphosphoglyceric Acid (1,3-BPGA) | Glycolysis | High-energy intermediate that drives ATP synthesis [3]. |
The enzyme glycerate kinase (GLYCTK) phosphorylates D-glyceric acid using ATP to form 2-phosphoglycerate, which feeds directly into the lower glycolytic pathway [4]. GLYCTK has multiple splice variants localized in both the cytosol and mitochondria, suggesting a broader regulatory role in cellular energetics [4].
A 2021 double-blind, placebo-controlled human study provides the most direct evidence for D-glyceric acid's bioactivity. The 25-day trial involved 27 healthy volunteers aged 50-60 years and investigated the effects of a 4-day and a 21-day DGA regimen [4].
Table 2: Key Findings from a 2021 Human Trial on D-Glyceric Acid [4]
| Measured Outcome | Change from Baseline | Statistical & Biological Significance |
|---|---|---|
| Plasma Lactate | Strongly reduced | Statistically significant; indicates enhanced mitochondrial aerobic metabolism. |
| Systemic Inflammation | Lowered at Day 4 and Day 21 | Measured by 3 independent methods; suggests a body-wide anti-inflammatory effect. |
| Creatine Kinase (CK) & Aspartate Aminotransferase (AST) | Sharply reduced in plasma by Day 4 | Suggests enhanced cellular membrane integrity and reduced tissue damage. |
| Mitochondrial-related mRNA in Immune Cells | Noticeably modulated at Day 4 | Indicates a rapid, systemic upregulation of energy metabolism pathways. |
| Cellular NADH/NAD+ Ratio | Upregulated | Suggests a shift in the cellular redox state, favoring reductive biosynthesis and energy production. |
The proposed mechanism is that DGA enters the mitochondria and is phosphorylated by mitochondrial GLYCTK. This consumes ATP and creates a mild energy demand, signaling the cell to upregulate oxidative phosphorylation (OXPHOS) to re-establish energy homeostasis. The resulting increase in mitochondrial activity enhances the oxidation of energy substrates like lactate and reduces oxidative stress, thereby lowering inflammation [4].
Below is a simplified diagram of this proposed signaling pathway:
For researchers aiming to validate or explore these findings, here is a summary of the key methodological details from the clinical trial and common in vitro approaches.
Table 3: Overview of Key Experimental Methods
| Method Type | Core Protocol Description | Key Measurements & Endpoints |
|---|
| Human Clinical Trial [4] | - 27 healthy volunteers (50-60 yrs).
Based on its biological activities, D-glyceric acid shows promise for several health applications:
D-Glyceric acid is more than a simple metabolic intermediate. It appears to function as a mitochondrial activator, with clinical data showing it can significantly improve energy metabolism and reduce inflammation in humans [4].
Future research should focus on:
Glyceric acid (GA) is a natural three-carbon organic acid that plays a subtle but significant role in cellular metabolism. The following table summarizes its core characteristics.
| Aspect | Technical Details |
|---|---|
| Chemical Structure | A sugar acid; 2,3-dihydroxypropanoic acid with one carboxyl and two hydroxyl groups on a chiral carbon (C-2) [1]. |
| Primary Cellular Function | Serves as a metabolic intermediate that can activate mitochondrial energy metabolism [2]. |
| Enzymatic Metabolism | Primarily metabolized by glycerate kinase (GLYCTK), which consumes ATP to phosphorylate D-glycerate into 2-phosphoglycerate, an intermediate in glycolysis and gluconeogenesis [2]. |
| Enzyme Localization | GLYCTK has several splice variants localized in both the cytosol and mitochondria [2]. A study on rat kidney cortex found the enzyme distributed in both compartments [3]. |
| Subcellular Location of GA | Its presence is tied to its enzyme. Given GLYCTK's dual localization, GA metabolism occurs in both the cytosol and mitochondria [2] [3]. |
A 2021 randomized double-blind, placebo-controlled human trial provided groundbreaking evidence for the bioactivity of oral D-glyceric acid (DGA). The 25-day study on healthy volunteers aged 50-60 found that DGA administration led to statistically significant, systemic upregulation of mitochondrial metabolism [2].
The proposed mechanism and key findings from this study are illustrated in the diagram below, which shows how DGA intake influences cellular energy pathways.
Mechanism of D-Glyceric Acid on Mitochondrial Metabolism
The observed metabolic effects translate into several promising research and therapeutic applications:
For researchers aiming to investigate glyceric acid, the following details from the clinical trial provide a methodological foundation.
| Protocol Aspect | Details from Clinical Study |
|---|---|
| Study Design | 25-day, double-blind, placebo-controlled trial with 27 healthy volunteers (50-60 years old) [2]. |
| Dosing Regimen | Two phases: An "acute" 4-day phase and a longer 21-day phase. A halved dose was also tested in the second phase to check for sustained efficacy [2]. |
| Key Biomarkers | Primary: Plasma lactate, systemic inflammation markers (e.g., CRP). Secondary: Mitochondrial-related mRNA in immune cells, creatine kinase, aspartate aminotransferase (markers of membrane integrity), NADH/NAD+ ratio [2]. |
| Sample Timing | Morning blood samples were taken 12 hours after the last DGA/placebo dose to measure non-acute effects [2]. |
| Enantiomer Specificity | The study and most reports on biological activity specifically concern the D-isomer of glyceric acid (DGA). The source and enantiomeric purity (e.g., 99% ee d-GA from microbial production) are critical for experimental design and interpreting results [2] [4]. |
The discovery that DGA upregulates mitochondrial metabolism has several important implications, alongside other noted areas of research.
Glycerate, most commonly found as its phosphorylated form, 3-phosphoglycerate, is a crucial intermediate at the intersection of several fundamental metabolic pathways. The table below summarizes its key roles:
| Metabolic Pathway | Role / Significance of Glycerate |
|---|---|
| Glycolysis | 3-Phosphoglycerate is an intermediate formed from the oxidation of glyceraldehyde-3-phosphate [1]. |
| Gluconeogenesis | Glycerate (via 3-phosphoglycerate) is a precursor for glucose synthesis; glycerol from fats can enter this pathway [2]. |
| Glycerate-Serine Pathway | In plants, a non-photorespiratory pathway where 3-phosphoglycerate is dephosphorylated to glycerate, which is then converted to serine [3]. |
| Photorespiration | In plants, glycerate is a key intermediate in the recycling pathway that salvages 2-phosphoglycolate produced by Rubisco's oxygenase activity [1]. |
The following diagrams illustrate the key pathways involving glycerate, highlighting its central position in metabolism.
Pathways of Glycerate Metabolism: This map outlines the role of glycerate and 3-phosphoglycerate in central carbon metabolism, plant-specific serine synthesis, and photorespiration.
Research into glycerate's role often involves tracking its flow through metabolic networks. The following workflow is based on a study that used isotope tracing to understand the link between intestinal fructose metabolism and circulating glycerate levels [4].
Experimental Workflow for Glycerate Analysis: This diagram shows the key steps in a metabolomics study to investigate glycerate's role, from administering a labeled substrate to analyzing metabolic flux and health outcomes.
Key Methodological Details:
The finding that glycerate serves as a biomarker for metabolic health opens new avenues for therapeutic and diagnostic strategies [4]. Targeting the pathways that regulate glycerate production or its utilization could offer novel intervention points for conditions like MASLD and diabetes. Furthermore, the exploration of non-photorespiratory serine synthesis pathways in plants, where glycerate is a key intermediate, is relevant for understanding how plants cope with environmental stress [3].
The metabolism of glycine, serine, and threonine is interconnected and plays a critical role in human health and disease. The KEGG PATHWAY database provides a standard reference for these metabolic routes [1] [2]. A key clinical study from 2025 has highlighted a significant association between these pathways and Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD), offering compelling quantitative data [3].
Table 1: Glycine, Serine, and Threonine in Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Data from a 2025 clinical analysis of 23,036 individuals and 310 MASLD patients [3]
| Amino Acid | Change in MASLD Patients | Correlation with Steatosis Grade | Proposed Mechanistic Link from Mouse Models |
|---|---|---|---|
| Glycine | Significantly decreased | Negative | Linked to mitochondrial dysfunction and enhanced glycolysis via pyruvate |
| Serine | Significantly decreased | Negative | Linked to mitochondrial dysfunction and enhanced glycolysis via pyruvate |
| Threonine | Significantly decreased | Negative | Linked to mitochondrial dysfunction and enhanced glycolysis via pyruvate |
Beyond liver disease, threonine metabolism is implicated in other pathological states. Abnormalities in its metabolism can lead to genetic disorders, and it also plays a role in tumor growth. Research shows threonine promotes tumor cell proliferation by enhancing the expression of the YRDC gene, which accelerates protein synthesis [4].
A seminal 2019 study in Nature Communications revealed a fascinating role for this metabolic pathway in bacterial serum resistance and provided a protocol to reverse it [5] [6]. The experimental workflow and key findings are summarized below.
Experimental workflow for reversing bacterial serum resistance via glycine.
Table 2: Key Experimental Protocol for Serum Potentiation Assay [5]
| Parameter | Specification |
|---|---|
| Bacterial Strains | Serum-resistant E. coli (clinical isolates, e.g., Y10, Y17) and serum-sensitive controls (e.g., K12). |
| Key Reagent | Normal human serum (complement-active). Heat-inactivated (HI) serum used as a control. |
| Metabolite Perturbation | 100 mM exogenous glycine, serine, or threonine added to culture. Glycine was most potent. |
| Critical Controls | • Serum + anti-C3 antibody / EDTA/EGTA (complement inactivation). • Glycine + antibiotics (e.g., ampicillin, gentamicin) to rule out general sensitization. | | Viability Assay | Measure bacterial survival over time (e.g., 0-6 hours) in the presence of serum ± glycine. | | Mechanistic Validation | • Membrane Potential: Measure using fluorescent dye (e.g., DiOC₂(3)) with/without ionophore CCCP. • Gene Expression: qRT-PCR for complement-binding proteins (HtrE, NfrA, YhcD). |
The study confirmed that the effect was specific to complement-mediated killing, as glycine failed to potentiate serum when the complement system was inactivated by anti-C3 antibodies, EDTA, or EGTA [5].
The metabolic link between these amino acids and glyceric acid is established through serine biosynthesis. In plants and microorganisms, a key pathway exists where:
This "glycerate-serine pathway" illustrates that glycerate is a direct precursor to serine. In a biotechnological context, glyceric acid can be produced through the microbial oxidation of glycerol, a byproduct of biodiesel production [8]. This suggests that in systems where glycerol is metabolized to glyceric acid, a potential metabolic route to serine—and by extension, glycine and threonine—exists.
Based on the compiled information, here are key areas for future research:
Table 1: Types of Glycerolipids and Their Primary Functions
| Type of Glycerolipid | Abbreviation | Core Structure | Major Physiological Roles |
|---|---|---|---|
| Triacylglycerols | TAGs | Glycerol + 3 Fatty Acids | Long-term energy storage in adipose tissue, thermal insulation, energy mobilization during fasting [1]. |
| Diacylglycerols | DAGs | Glycerol + 2 Fatty Acids | Crucial intracellular signaling molecules (e.g., PKC activation), biosynthetic precursors for TAGs and phospholipids, regulation of membrane dynamics [1]. |
| Monoacylglycerols | MAGs | Glycerol + 1 Fatty Acid | Intermediates in dietary fat digestion and absorption, serve as signaling molecules in lipid metabolism [1]. |
| Phosphatidylcholine | PC | Glycerol + 2 Fatty Acids + Phosphate-Choline | Most abundant phospholipid in eukaryotic membranes; critical for membrane structure and fluidity [1]. |
| Phosphatidylethanolamine | PE | Glycerol + 2 Fatty Acids + Phosphate-Ethanolamine | Predominant in the inner leaflet of the plasma membrane; involved in membrane fusion and curvature [1]. |
| Phosphatidylinositol | PI | Glycerol + 2 Fatty Acids + Phosphate-Inositol | Precursor for signaling molecules (e.g., PIP2); its cleavage by Phospholipase C produces IP3 and DAG [2] [1]. |
| Cardiolipin | CL | Two PA molecules linked by a glycerol | Primarily found in the inner mitochondrial membrane; essential for the function of respiratory complexes and ATP synthesis [1]. |
Glycerolipids are a class of lipids built upon a glycerol backbone esterified with fatty acid chains [1]. This simple structure allows for a remarkable diversity of molecules, which are fundamental to cellular life. They are not merely passive components but play dynamic, vital roles in cellular structure, energy homeostasis, and signal transduction [3] [1].
The glycerolipid/free fatty acid (GL/FFA) cycle, sometimes historically called a "futile" cycle due to its ATP consumption, is now recognized for its crucial signaling roles in processes like energy homeostasis, insulin secretion, and appetite control [3]. Alterations in this cycle are implicated in the pathogenesis of severe conditions such as obesity, type 2 diabetes, and cancer [3]. Furthermore, recent research highlights a significant association between high-fat diet-induced disturbances in the gut microbiota and glycerolipid metabolism, suggesting a novel mechanism for the development of hyperlipidemia and associated cardiovascular diseases [4].
The synthesis and metabolism of glycerolipids are highly regulated processes occurring primarily in the endoplasmic reticulum and mitochondria [5] [1]. The pathway begins with the formation of a key intermediate, phosphatidic acid (PA), and branches out to produce various structural and storage lipids.
The central role of phosphatidic acid (PA) in glycerolipid metabolism. It is a key branching point for the synthesis of storage lipids (TAG) and signaling/structural phospholipids. Abbreviations: GPAT, Glycerol-3-phosphate acyltransferase; AGPAT, 1-acylglycerol-3-phosphate acyltransferase; PAP, Phosphatidic acid phosphatase; DGAT, Diacylglycerol acyltransferase; PLC, Phospholipase C. Based on biochemical pathways described in [2] [5] [1].
Given their pivotal roles in physiology and disease, many enzymes in the glycerolipid metabolism pathway have become attractive targets for drug development. A range of small molecule inhibitors has been developed to modulate these targets for research and therapeutic purposes.
Table 2: Selected Small Molecule Inhibitors of Glycerolipid Metabolism Enzymes
| Target Enzyme | Compound Name | Isoform Specificity | Mode of Inhibition | In Vivo Efficacy | Key References (from search results) |
|---|---|---|---|---|---|
| Phospholipase C (PLC) | U73122 | Unknown | Indirect | Yes | [2] |
| 3013 | PI-PLC-β3,γ1,δ1 | Direct | Not Determined (ND) | [2] | |
| Phospholipase D (PLD) | FIPI | PLD1/2 | Direct | Yes | [2] |
| VU0359595 | PLD1 | Direct | ND | [2] | |
| Phospholipase A₂ (PLA₂) | Varespladib methyl | sPLA₂ | Direct active site | Yes | [2] |
| Ecopladib | cPLA₂ | Direct | Yes | [2] | |
| Monoacylglycerol Lipase (MAGL) | JZL-184 | - | Irreversible catalytic site | Yes | [2] |
| Diacylglycerol Lipase (DAGL) | KT172 | DAGLβ | Irreversible catalytic site | Yes | [2] |
| Adipose Triglyceride Lipase (ATGL) | Atglistatin | - | Direct | Yes | [2] |
| Diacylglycerol Acyltransferase (DGAT) | AZD7687 | DGAT1 | Direct | Yes | [2] |
| Diacylglycerol Kinase (DGK) | R59022 | Type I | Allosteric | ND | [2] |
Dysregulation of glycerolipid metabolism is a cornerstone of several major human diseases, making it a focal point for therapeutic intervention.
Metabolic Syndrome, Obesity, and Diabetes: The glycerolipid/FFA cycle is under stringent control, and its alterations are directly involved in the pathogenesis of these conditions [3]. The cycle's role in generating signaling molecules like DAGs implicates it in processes like insulin secretion and energy homeostasis [3]. Inhibitors of enzymes like DGAT1 (e.g., AZD7687) are being explored to modulate fat storage and metabolic health [2].
Cancer: Glycerolipids and their metabolizing enzymes occupy signaling nodes critical for survival pathways in cancer [2]. For instance, the phospholipase PLCε, which is activated by Ras, regulates cell proliferation and migration [2]. Chemical inhibitors of these signaling enzymes present attractive opportunities for new cancer therapies.
Cardiovascular and Hyperlipidemic Diseases: High-fat diets can induce hyperlipidemia, which is characterized by elevated circulating lipids. Recent studies show that this effect is mediated, in part, through gut microbiota disturbances that are associated with the upregulation of the host's glycerolipid metabolism pathway [4]. Specific bacterial genera like Faecalibaculum and Allobaculum show a positive correlation with plasma glycerolipid levels and lipid indices [4].
Inflammation and Immunity: Enzymes like phospholipase A₂ (PLA₂) are responsible for the production of pro-inflammatory lipid mediators. Inhibitors like Varespladib (targeting sPLA₂) and Ecopladib (targeting cPLA₂) have shown efficacy in vivo, highlighting the potential of targeting glycerolipid pathways to treat inflammatory disorders [2].
When designing experiments to investigate glycerolipid metabolism, you should consider the following approaches, though detailed protocols were not available in the search results:
Metabolomic and Metagenomic Integration: As demonstrated in the hamster hyperlipidemia model, combining untargeted metabolomics of plasma and liver tissues with metagenomic sequencing of fecal samples is a powerful method to uncover associations between gut microbiota and host glycerolipid metabolism [4]. Spearman rank correlation analysis can then be used to link specific microbial taxa with glycerolipid metabolites and lipid indices.
Inhibitor Selection and Validation: When using small molecule inhibitors, carefully consider the isoform specificity, mode of inhibition, and documented in vivo efficacy, as summarized in Table 2 [2]. It is crucial to use these tools at appropriate concentrations and to include proper controls to account for potential off-target effects.
Transcriptional Regulation Studies: In model systems like yeast, remember that the expression of glycerolipid enzymes is strongly controlled at the transcriptional level by factors like the Ino2–Ino4 activation complex and the Opi1 repressor, which itself is regulated by cellular levels of phosphatidic acid (PA) and inositol [5]. This layer of regulation is critical for a complete understanding of the pathway's activity.
A 2024 study employing UPLC-HRMS (Ultra-Performance Liquid Chromatography-High-Resolution Mass Spectrometry) successfully identified 72 non-volatile compounds in the methanol extracts of Litsea cubeba branches and leaves [1].
Table 1: Major Classes of Non-Volatile Compounds Identified in L. cubeba [1]
| Compound Class | Number of Identified Compounds | Notable Examples (if provided) |
|---|---|---|
| Alkaloids | 23 | 2-Aminosuccinamic acid, Adenine, Higenamine |
| Organic Acids | 14 | Citric acid, DL-Malic acid, D-(-)-Quinic acid |
| Flavonoids | 15 | Information in source |
| Amino Acids | 5 | L-Threonine, D-Serine, Proline |
| Carbohydrates | 3 | D-(-)-Fructose, D-Glucosamine |
| Others (Alcohols, Ketones, etc.) | 12 | Acetophenone, 4-Methoxycinnamaldehyde |
Key findings from the compositional analysis include [1]:
For researchers aiming to replicate or compare these findings, the experimental workflow and conditions are summarized below.
Figure 1: Experimental workflow for UPLC-HRMS analysis of non-volatile components [1].
Methodology Details [1]:
The non-volatile extracts from branches and leaves demonstrated remarkable antioxidant capacity across four standardized chemical assays. The results, measured in Micromoles Trolox Equivalent (TE) per gram of dry weight (μmol TE/g DW), are summarized below.
Table 2: Antioxidant Activity of L. cubeba Non-Volatile Extracts [1]
| Antioxidant Assay | Branch Activity (μmol TE/g DW) | Leaf Activity (μmol TE/g DW) | Method Principle |
|---|---|---|---|
| ABTS | Data in source | Data in source | Measures radical cation scavenging ability |
| DPPH | Data in source | Data in source | Measures stable free radical scavenging ability |
| FRAP | Data in source | Data in source | Measures ferric ion reducing power |
| CUPRAC | Data in source | Data in source | Measures cupric ion reducing capacity |
The study concluded that while both parts showed strong activity, branches exhibited slightly higher antioxidant efficacy than leaves across the assays [1]. This quantitative data is critical for evaluating the plant's potential as a source of natural antioxidants for health and therapeutic applications.
Glyceric acid (2,3-dihydroxypropanoic acid) is an organic acid belonging to the hydroxy acid family that has gained significant research interest in Traditional Chinese Medicine (TCM) and modern metabolomics. In TCM research, glyceric acid has emerged as a crucial metabolite with potential value in understanding TCM pattern classifications, quality control of herbal medicines, and elucidating biochemical mechanisms of TCM therapies. The compound serves as an intermediate metabolite in various biochemical pathways, including carbohydrate metabolism, glycolysis, and lipid metabolism, making it a valuable indicator of metabolic status in health and disease states [1].
The integration of glyceric acid analysis into TCM research represents a broader movement toward scientific standardization and evidence-based validation of TCM principles. As TCM gains global recognition, establishing objective biomarkers and quality parameters has become essential for ensuring safety, efficacy, and consistency of TCM treatments [2] [3]. Glyceric acid, as part of metabolic profiling, offers insights into the material basis of TCM effects—helping to bridge the gap between traditional TCM concepts and modern biochemical understanding.
This technical guide provides comprehensive information on glyceric acid analysis in TCM research, covering analytical techniques, experimental protocols, metabolic significance, and applications. It is designed to support researchers, scientists, and drug development professionals in implementing robust methodologies for glyceric acid detection and quantification, with the ultimate goal of advancing TCM standardization and modernization efforts.
The analysis of glyceric acid in biological samples and TCM preparations employs various chromatographic and spectrometric techniques, each with distinct advantages and limitations. The selection of an appropriate method depends on factors such as sample matrix, sensitivity requirements, equipment availability, and throughput needs.
HPLC represents one of the most versatile techniques for glyceric acid analysis, particularly when coupled with different detection systems. The separation mechanism typically involves reversed-phase, ion-exchange, or ion-exclusion chromatography, with method optimization focusing on resolution, sensitivity, and analysis time.
Table 1: HPLC Conditions for Glyceric Acid Analysis Based on Literature Reports
| Column Type | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Detection | Applications in Literature |
|---|---|---|---|---|---|
| Aminex HPX-87H | 5 mM H₂SO₄ | 0.5 | 45-65 | DAD (210 nm), RID | GEOR products, metabolic profiling [4] |
| Hi-Plex H | 5 mM H₂SO₄ | 0.6 | 55-65 | DAD (210 nm) | GEOR products analysis [4] |
| HyperREZ XP H+ | 5 mM H₂SO₄ | 0.5 | 60 | DAD | Glycerol oxidation studies [4] |
| Alltech IOA-1000 | 5 mM H₂SO₄ | 0.4 | 25 | DAD (192 nm) | GEOR product separation [4] |
The HPLC with diode array detection (HPLC-DAD) method has been successfully applied to analyze glyceric acid in complex mixtures, with optimal detection typically occurring at wavelengths around 210 nm, where organic acids exhibit strong absorption [4]. The use of acidic mobile phases (typically 5 mM H₂SO₄) helps suppress ionization of carboxylic acids, improving peak shape and resolution. For enhanced sensitivity and specificity, HPLC-mass spectrometry (HPLC-MS) provides superior capabilities, particularly when dealing with complex biological matrices like serum, urine, or herbal extracts [2].
GC-MS offers high separation efficiency and sensitivity for glyceric acid analysis, particularly when dealing with complex biological samples. This technique requires a derivatization step to increase volatility and thermal stability of glyceric acid, with common derivatization reagents including methoxyamine hydrochloride and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) [5].
Table 2: GC-MS Conditions for Glyceric Acid Analysis in Biological Samples
| Parameter | Specifications | Applications |
|---|---|---|
| Column | Rxi-5MS (30 m × 0.25 mm, 0.25 μm film thickness) | Metabolic profiling in TCM pattern research [5] |
| Temperature Program | 80°C (2 min), 80-300°C at 12°C/min, 300°C (5.7 min) | Serum metabolomics in hepatitis B cirrhosis [5] |
| Inlet Temperature | 270°C | Pattern differentiation in rheumatoid arthritis [1] |
| Derivatization | Methoxyamine hydrochloride in pyridine, followed by MSTFA with 1% TMCS | TCM cold and heat pattern differentiation [1] |
| Detection | Time-of-flight mass spectrometry (TOF/MS) | Biomarker discovery in TCM research [5] |
The GC-TOF/MS platform has proven particularly valuable in TCM pattern differentiation studies, where it enables comprehensive metabolic profiling of serum samples from patients with different TCM patterns [5]. This approach has revealed glyceric acid as a differential metabolite in conditions such as rheumatoid arthritis with cold and heat patterns, and in hepatitis B cirrhosis with Gan Dan Shi Re (GDSR) and Gan Shen Yin Xu (GSYX) patterns [5] [1].
Besides HPLC and GC-MS, other techniques have been applied to glyceric acid analysis in specific contexts. Nuclear magnetic resonance (NMR) spectroscopy provides structural information and enables quantitative analysis without extensive sample preparation, though with generally lower sensitivity compared to MS-based methods [2] [3]. Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) offers enhanced separation efficiency, faster analysis times, and improved sensitivity, making it suitable for high-throughput metabolomic studies in TCM research [2].
The integration of multiple analytical platforms has become a common strategy in TCM metabolomics, as it provides more comprehensive coverage of the metabolome. This approach has been successfully applied to study glyceric acid and related metabolites in various TCM contexts, from pattern differentiation to quality control of herbal medicines [3] [1].
Proper sample preparation is critical for accurate glyceric acid analysis, as it helps remove interfering compounds, concentrate the analyte, and ensure compatibility with the analytical instrumentation. The specific protocol varies depending on the sample matrix (serum, urine, herbal extracts, or plant materials).
For serum samples used in TCM pattern research, a typical protocol involves:
For herbal material and TCM preparations:
The following workflow diagram illustrates the comprehensive sample preparation and analysis process for glyceric acid in TCM research:
Figure 1: Comprehensive workflow for glyceric acid analysis in TCM research, covering sample preparation, instrumental analysis, and data processing stages.
For HPLC-DAD analysis of glyceric acid:
For GC-TOF/MS analysis:
To ensure reliability and reproducibility of glyceric acid analysis, method validation should include:
Glyceric acid serves as a key metabolic intermediate in several biochemical pathways, and its levels in biological fluids reflect the functional state of these pathways. In TCM research, alterations in glyceric acid concentrations have been associated with specific TCM patterns, providing insights into the metabolic basis of these patterns.
Glyceric acid participates in several interconnected metabolic pathways:
Glycerolipid metabolism: Glyceric acid is derived from glycerol metabolism and can be converted to glycerate-3-phosphate, entering glycolysis or gluconeogenesis pathways [1].
Carbohydrate metabolism: As an intermediate in various sugar metabolism pathways, glyceric acid connects galactose metabolism, glyoxylate metabolism, and dicarboxylate metabolism [1].
Energy metabolism: Through its conversion to phosphoglycerates, glyceric acid contributes to ATP production through glycolysis and the tricarboxylic acid (TCA) cycle.
The following diagram illustrates the central role of glyceric acid in metabolic networks relevant to TCM research:
Figure 2: Metabolic network showing glyceric acid as a central node connecting multiple biochemical pathways relevant to TCM pattern differentiation.
Research has identified glyceric acid as a differential metabolite in several TCM pattern differentiations:
In rheumatoid arthritis (RA) patients with TCM cold pattern, glyceric acid showed significant alterations compared to those with heat pattern and healthy controls, indicating perturbations in glycerolipid metabolism and energy production pathways [1].
In hepatitis B cirrhosis with Gan Dan Shi Re (GDSR) and Gan Shen Yin Xu (GSYX) patterns, glyceric acid was among the metabolites distinguishing these patterns from healthy controls and from each other [5].
The changes in glyceric acid levels in these patterns reflect underlying disturbances in amino acid metabolism, carbohydrate metabolism, and lipid metabolism, providing a metabolic basis for TCM pattern classification [5] [1].
The analysis of glyceric acid is increasingly integrated with other omics technologies in TCM research:
Metabolomics: Glyceric acid serves as one component in broader metabolic profiles that characterize TCM patterns and treatment responses [3] [1].
Proteomics: Correlations between glyceric acid levels and protein expression help elucidate the molecular mechanisms underlying TCM pattern manifestations [3].
Genomics: Genetic variations in enzymes involved in glyceric acid metabolism may contribute to individual susceptibility to specific TCM patterns [3].
This multi-omics integration represents a powerful approach to understanding the systems-level effects of TCM interventions and the biological basis of TCM theory.
Glyceric acid has emerged as a valuable biomarker in TCM pattern classification, contributing to the objective quantification of patterns that have traditionally been diagnosed based on subjective clinical observations. In a study of rheumatoid arthritis patterns, glyceric acid was identified as part of a metabolic signature that distinguished cold pattern from heat pattern, with cold pattern patients showing more pronounced perturbations in energy metabolism pathways [1]. This metabolic differentiation provides a scientific basis for the traditional pattern classification and helps explain the different clinical manifestations and treatment responses observed in these patterns.
Similarly, in hepatitis B cirrhosis, glyceric acid was among the metabolites that differentiated Gan Dan Shi Re (GDSR) and Gan Shen Yin Xu (GSYX) patterns, with distinct metabolic pathways activated in each pattern [5]. The identification of such metabolic fingerprints not only validates TCM pattern theory but also offers potential targets for personalized treatment approaches based on pattern differentiation.
The analysis of glyceric acid and related metabolites contributes to quality control of Chinese herbal medicines through:
Authentication of herbal materials: Metabolic profiling including glyceric acid can help distinguish authentic medicinal materials from adulterated or inferior quality products [2].
Assessment of processing effects: Changes in glyceric acid levels during processing (Paozhi) of herbal medicines can indicate biochemical transformations that affect medicinal properties [2] [3].
Batch-to-batch consistency: Monitoring glyceric acid as part of metabolic profiles helps ensure consistency between different batches of herbal preparations [3].
Stability assessment: Glyceric acid levels can serve as indicators of proper storage conditions and potential degradation of herbal products.
Glyceric acid analysis helps elucidate the mechanisms of TCM formulations by:
Tracking metabolic effects: Changes in glyceric acid levels following TCM interventions provide insights into the metabolic pathways modulated by these treatments [1] [6].
Understanding synergistic effects: As part of broader metabolic profiles, glyceric acid helps reveal how different herbs in a formula work together to produce therapeutic effects [3] [6].
Identifying active components: Correlation of glyceric acid changes with specific herbal components helps identify bioactive compounds responsible for therapeutic effects [6].
The analysis of glyceric acid in TCM research represents a significant advancement in the scientific validation and modernization of traditional medicine practices. As a metabolic intermediate with roles in multiple biochemical pathways, glyceric acid provides valuable insights into the metabolic basis of TCM patterns and the mechanisms of TCM therapies. The analytical methods described in this guide—particularly HPLC-DAD and GC-MS—offer robust approaches for detecting and quantifying glyceric acid in various sample matrices.
Future developments in this field are likely to focus on several key areas:
Standardization of analytical protocols: Establishment of harmonized methods for glyceric acid analysis across different laboratories will enhance data comparability and reproducibility in TCM research.
Integration with multi-omics data: Combining glyceric acid measurements with genomic, transcriptomic, and proteomic data will provide more comprehensive understanding of TCM mechanisms and pattern differentiations.
Point-of-care applications: Development of simplified analytical devices for rapid glyceric acid measurement could potentially support clinical TCM pattern diagnosis in routine practice.
Longitudinal monitoring: Tracking glyceric acid dynamics during TCM treatments will enhance understanding of treatment progression and effectiveness.
As TCM continues to gain global acceptance, the objective assessment of metabolites like glyceric acid will play an increasingly important role in bridging traditional knowledge with modern scientific standards. The methodologies outlined in this technical guide provide researchers with the tools to contribute to this exciting frontier of integrative medicine research.
Glyceric acid is a key organic acid and an important metabolite in several biochemical pathways. It has garnered significant interest in clinical and pharmaceutical research, particularly as a potential biomarker for various diseases. The quantification of glyceric acid in biological samples presents specific analytical challenges due to its high polarity, low molecular weight, and existence in two enantiomeric forms (D- and L-glyceric acid) which can have distinct biological activities. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for its determination due to its high sensitivity, selectivity, and ability to handle complex matrices.
The interest in glyceric acid quantification is highlighted by its inclusion in targeted metabolomic panels for disease diagnosis. For instance, a validated HILIC-LC-ESI-MS/MS method was developed for the simultaneous analysis of 26 biomarkers, including glyceric acid, for the early diagnosis of breast cancer [1]. Furthermore, the need to individually quantify the D- and L- enantiomers of glyceric acid necessitates the use of specialized chiral methods, as their differential roles in human metabolism are crucial for understanding certain genetic disorders, such as primary hyperoxaluria type II [2].
The high polarity of glyceric acid makes it poorly retained on traditional reversed-phase (C18) columns. Two main chromatographic approaches effectively address this challenge:
Electrospray Ionization (ESI) in negative ion mode is typically used for glyceric acid due to the presence of carboxylic acid groups. Detection is performed using Multiple Reaction Monitoring (MRM), which enhances specificity by monitoring a specific precursor ion > product ion transition.
The mass spectrometry conditions must be optimized for each analyte to achieve the highest peak intensity. This involves tuning parameters such as ion source temperature, gas flows, and collision energy for the specific MRM transition of glyceric acid [1].
Protein precipitation followed by liquid-liquid extraction is a common and effective sample preparation technique for plasma samples. For instance, a method for endocannabinoids used methyl tert-butyl ether (MTBE) liquid-liquid extraction after protein precipitation, yielding recoveries within an acceptable range of 77.7–109.7% [3]. The optimization of sample preparation is critical to achieve a high recovery of metabolites from plasma samples while minimizing the matrix effect [1].
Materials:
Procedure:
For the individual analysis of D- and L-glyceric acid enantiomers, a chiral derivatization LC-MS/MS method is required.
Materials:
Optimization Strategy:
Procedure:
Chromatography:
Mass Spectrometry:
Table 1: Example Method Validation Parameters for Glyceric Acid Analysis
| Validation Parameter | Result / Value | Acceptance Criteria | Reference |
|---|---|---|---|
| Linear Range | >0.99 | R² > 0.99 | [3] |
| Lower Limit of Quantification (LLOQ) | Compound-dependent | Precision <20%, Accuracy 80-120% | [3] |
| Inter-day Precision | 0.55–13.29% | RSD ≤15% | [3] |
| Intra-day Precision | 0.62–13.90% | RSD ≤15% | [3] |
| Recovery | 77.7–109.7% | Consistent and high | [3] |
| Matrix Effect | 90.0–113.5% | Consistent and minimal | [3] |
Quantification is typically performed using the internal standard method with a calibration curve. The method must be fully validated according to regulatory guidelines (e.g., FDA, EMA) to ensure reliability.
Table 2: Key Applications and Clinical Relevance of Glyceric Acid Analysis
| Application Context | Matrix | Key Findings / Relevance | Reference |
|---|---|---|---|
| Breast Cancer Biomarker Discovery | Human Plasma | Glyceric acid included in a 26-marker panel for early diagnosis; method validated per FDA guidelines. | [1] |
| Primary Hyperoxaluria Type II (PH2) | Urine | Elevated L-glyceric acid is a diagnostic hallmark of this rare genetic disorder. | [2] |
| Chiral Metabolite Analysis | Standard Solutions | Chiral derivatization with DOE optimization allows precise quantification of D- and L-glyceric acid. | [4] [5] |
| Carboxylic Acid Profiling | Cow Feces & Ruminal Fluid | Method comparison highlights importance of derivatization strategy for accurate CA quantification. | [6] |
The LC-MS/MS methods detailed herein provide robust and reliable protocols for the quantification of glyceric acid in biological matrices. The choice between direct HILIC-MS/MS analysis or RP-LC-MS/MS with derivatization depends on the specific research needs, such as the requirement for enantiomeric separation. The application of a structured optimization strategy, like DOE for derivatization, significantly enhances method performance. The successful application of these methods in clinical studies underscores their value in biomarker discovery and diagnostic development.
This method utilizes acetic acid bacteria to selectively oxidize glycerol into D-GA.
The workflow below summarizes the key steps in microbial D-GA production.
This method employs heterogeneous catalysts for the selective oxidation of glycerol.
High-Performance Liquid Chromatography (HPLC) is the standard technique for separating and quantifying D-GA in complex mixtures like fermentation broth or reaction filtrates [5].
The table below compares key parameters for the two main production methods.
| Parameter | Biotechnological Production | Catalytic Oxidation |
|---|---|---|
| Primary Agent | Gluconobacter frateurii bacteria [2] | Au-Pt/MgO-Al₂O₃ catalyst [4] |
| Conditions | Aqueous medium, aerobic, ~30°C [2] | Base-free aqueous solution, O₂, 50-60°C [4] |
| Key Optimized Parameters | Glycerol concentration, aeration rate [2] | Catalyst metal ratio (Au:Pt), support properties [4] |
| Reported Performance | Yield: >80 g/L [2] | Conversion: ~82%, Selectivity: ~62% [4] |
| Key Advantages | High yield from renewable feedstock; enantioselective for D-isomer [2] [3] | Continuous process potential; avoids biological contamination [6] [4] |
The search results indicate that glycerate is an important precursor for other valuable biochemicals [1]. The following diagram summarizes the two main approaches for its production.
The most promising method mentioned for modern applications is the biocatalytic conversion of glycerol using alditol oxidase [1]. This enzymatic approach is often favored for its potential selectivity and efficiency.
After synthesis, you will likely have an aqueous solution of glyceric acid that needs to be converted to its sodium salt and purified. The following workflow and detailed steps outline a robust method based on a related purification process for crude glycerol, which can be adapted for sodium glycerate [2].
This step removes residual ionic impurities.
After purification, you can analyze your product using the following techniques:
Table 1: Key Purity Metrics and Analytical Methods
| Parameter to Assess | Target | Recommended Analytical Method | Notes |
|---|---|---|---|
| Glycerate Purity | >98% | High-Performance Liquid Chromatography (HPLC) | Use a styrene-divinylbenzene copolymer column (Hi-Plex H) with a refractive index detector [3]. |
| Ionic Impurities | Minimized | Conductivity measurement or ion chromatography | The success of the ion exchange step can be monitored this way. |
| Final Form | Solid powder or concentrated solution | Visual inspection and weight measurement |
Glyceric acid is a highly polar chiral carboxylic acid whose stereoisomer quantification is crucial for accurately diagnosing rare inherited metabolic diseases. Specifically, elevated excretion of the D-enantiomer is associated with D-glyceric aciduria, while elevated L-enantiomer is found in L-glyceric aciduria (also known as Primary Hyperoxaluria Type 2). Differentiating between these is essential for correct diagnosis and treatment [1].
The following protocol details a chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) method developed for the specific determination of D- and L-glyceric acid in human urine.
The method requires minimal sample preparation. Urine samples can be essentially untreated and directly injected after centrifugation or filtration to remove particulate matter [1].
The core of the method is the chiral separation achieved with a specific stationary phase [1].
Table 1: Liquid Chromatography Conditions
| Parameter | Specification |
|---|---|
| Column Type | Narrow-bore ristocetin A glycopeptide antibiotic silica gel bonded column |
| Mobile Phase | Triethylamine acetate, pH 4.1, with 10% methanol |
| Separation | Satisfactory separation of enantiomers; L-glyceric acid elutes at 3.6 minutes, D-glyceric acid at 4.5 minutes |
The LC column is directly interfaced with a triple quadrupole mass spectrometer operating in tandem MS (MS/MS) mode for high specificity [1].
Table 2: Mass Spectrometry Conditions
| Parameter | Specification |
|---|---|
| Instrumentation | Triple Quadrupole Tandem Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI) |
| Ion Mode | Negative Ion Mode |
| Detection | Multiple Reaction Monitoring (MRM) using three specific parent-to-daughter transitions |
This experimental workflow can be visualized in the following diagram, which summarizes the key steps from sample to result:
Analysis Objective This document details a protocol for the separation, identification, and quantification of glyceric acid in complex aqueous samples, such as reaction mixtures from electrochemical processes or biological fluids. The method is designed to resolve glyceric acid from other structurally similar compounds like glycerol, dihydroxyacetone, and glyceraldehyde.
Method Selection and Rationale High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for analyzing glyceric acid, especially in aqueous samples. The development of a simple and robust HPLC method using a diode array detector (DAD) is particularly advantageous. This method can simultaneously detect and quantify eight different glycerol electrooxidation reaction (GEOR) products, including glyceric acid, in a single run [1]. The method has been successfully applied to real electrochemical systems.
For specific clinical applications requiring the distinction between L- and D-glyceric acid enantiomers, chiral separation techniques are necessary. This can be achieved using specialized anion-exchanger chiral stationary phases in HPLC [2] or by Gas Chromatography (GC) with a suitable chiral column after derivatization [3].
This protocol is adapted from a validated method for analyzing glycerol electrooxidation products [1].
1. Instrumentation and Consumables
2. Chromatographic Conditions
3. Sample Preparation Aqueous samples should be centrifuged or filtered (e.g., 0.2 µm nylon membrane) to remove particulate matter. Dilution may be required to fit the calibration range.
4. Analytical Procedure
The workflow for this HPLC-DAD analysis is outlined below.
For complex matrices or when analyzing multiple metabolite classes, GC-MS offers high sensitivity and resolution.
1. Instrumentation and Consumables
2. Sample Preparation and Derivatization
3. GC-MS Conditions
The following table summarizes key validation parameters for the HPLC-DAD method as applied to GEOR products [1].
Table 1: Key Analytical Parameters for GEOR Product Separation via HPLC-DAD
| Parameter | Details / Value | Notes |
|---|---|---|
| Analytical Technique | HPLC with DAD Detection | Single-detector setup [1]. |
| Separation Column | Aminex HPX-87H | Ion-exclusion column [1]. |
| Mobile Phase | 5 mM H₂SO₄ | Isocratic elution [1]. |
| Quantifiable Products | Glyceric acid, glycerol, dihydroxyacetone, glyceraldehyde, formic acid, and others. | Simultaneous analysis of 8 products [1]. |
| Application | Product distribution analysis in glycerol electrooxidation (GEOR). | pH-dependent selectivity changes observed [1]. |
Primary Applications:
Common Challenges and Solutions:
The relationship between analytical techniques and their primary applications is illustrated in the following diagram.
Glyceric acid (2,3-dihydroxypropanoic acid) is a small organic acid with significant relevance in human metabolism, particularly in pathological conditions such as hyperoxaluria, glyceric aciduria, and other metabolic disorders. The accurate identification and quantification of glyceric acid in biological matrices presents substantial analytical challenges due to its high polarity, low molecular weight, and presence in complex biological samples at varying concentrations. High-resolution mass spectrometry (HRMS) has emerged as a powerful technique for addressing these challenges, offering superior mass accuracy and resolution that enable definitive identification of glyceric acid alongside other metabolites in comprehensive metabolic profiling.
The clinical significance of glyceric acid monitoring spans multiple domains, from newborn screening for inborn errors of metabolism to therapeutic drug monitoring and research on metabolic pathways. Traditional analytical approaches, particularly gas chromatography-mass spectrometry (GC-MS) of derivatized samples, have long served as the workhorse for organic acid analysis in metabolic laboratories. However, liquid chromatography (LC) coupled to HRMS platforms has gained prominence due to reduced sample preparation requirements, faster analysis times, and improved detection capabilities for polar metabolites without derivatization.
Table 1: Clinical Significance of Glyceric acid in Metabolic Disorders
| Condition/Disease | Role of Glyceric acid | Typical Concentration Range | Biological Matrix |
|---|---|---|---|
| Primary Hyperoxaluria Type 2 | Diagnostic biomarker, accumulates due to GRHPR deficiency | Significantly elevated (μM-mM range) | Urine, Plasma |
| Glyceric Aciduria | Primary metabolic marker | Highly elevated | Urine |
| Diabetes Mellitus | Potential biomarker for complications | Moderate elevation | Serum, Urine |
| Cardiorenal Syndrome | Associated with oxidative stress | Variable | Plasma, Urine |
Proper sample collection and preparation are critical steps in ensuring accurate and reproducible glyceric acid quantification. For urine analysis, collect mid-stream urine samples in sterile containers without preservatives. Immediately after collection, centrifuge samples at 3,000 × g for 10 minutes at 4°C to remove particulate matter. Aliquot the supernatant into cryovials and store at -80°C until analysis. Avoid multiple freeze-thaw cycles (maximum 2 cycles recommended) to prevent metabolite degradation. For quantitative analysis, normalize samples to creatinine concentration (typically adjusting to 0-2 mM creatinine) to account for variations in urine dilution [1].
For clinical validation samples, adhere to standardized protocols such as those described in the "Human tissue and medical research - Code of Conduct for Responsible Use" established by biomedical scientific societies. When working with biobanked samples stored at -20°C for extended periods (1-2 years), ensure sample integrity through quality control measures including measurement of baseline metabolic profiles and exclusion of samples with evidence of degradation [1].
For LC-HRMS analysis, sample preparation focuses on protein precipitation and extraction of polar metabolites. The protocol follows these steps:
This simplified preparation eliminates the need for derivatization, reducing processing time from hours to minutes compared to traditional GC-MS methods while maintaining compatibility with reversed-phase chromatography conditions [1].
For GC-MS analysis, chemical derivatization is essential to increase volatility and thermal stability of glyceric acid. The trimethylsilylation (TMS) procedure is widely used:
The resulting 3TMS derivative of glyceric acid has a molecular formula of C₁₂H₃₀O₄Si₃ with a molecular weight of 322.6207 g/mol [2].
Liquid chromatography separation represents a cornerstone of the analytical method, with specific conditions optimized for glyceric acid resolution:
Table 2: UHPLC-HRMS Instrument Parameters for Glyceric acid Analysis
| Parameter | Configuration | Alternative/Notes |
|---|---|---|
| Column | Acquity UPLC HSS T3 (100 mm × 2.1 mm, 1.8 μm) | Other C18 columns with high polar retention |
| Column Temperature | 22°C | 25-40°C acceptable |
| Mobile Phase A | 0.1% (v/v) formic acid in water | Ammonium acetate/formate buffers for negative mode |
| Mobile Phase B | 0.1% formic acid in 95% acetonitrile/5% water | Methanol alternatives possible |
| Gradient Program | 0-2 min: 0% B; 2-15 min: 0-30% B; 15-25 min: 30-95% B; 25-30 min: 95% B; 30-35 min: 0% B | Adjust based on matrix complexity |
| Flow Rate | 0.4 mL/min | 0.2-0.6 mL/min depending on column dimensions |
| Injection Volume | 2 μL | 1-5 μL based on sensitivity requirements |
| Needle Wash | Standard wash with weak/strong solvent | Minimizes carryover |
The chromatographic conditions are designed to retain and separate highly polar metabolites like glyceric acid while maintaining compatibility with mass spectrometric detection. The HSS T3 column chemistry provides excellent retention of polar compounds compared to traditional C18 columns, which often show inadequate retention for small organic acids [1].
For glyceric acid detection, operate the HRMS system in negative ionization mode with the following parameters:
Acquire data in full scan mode with a mass range of m/z 50-1700 at high resolution (>20,000 resolution power). For targeted analysis, use parallel reaction monitoring (PRM) or MS/MS fragmentation with collision energies optimized for glyceric acid (typically 10-30 eV). Implement continuous mass calibration using reference mass compounds such as m/z 112.9856 and m/z 1033.9881 infused via a secondary pump to maintain mass accuracy below 2 ppm throughout the analysis [1].
The accurate mass of glyceric acid [M-H]⁻ ion is m/z 105.0193 with an expected retention time of approximately 1.5-2.5 minutes under these chromatographic conditions. For structural confirmation, monitor characteristic fragment ions including m/z 75.0085 (C₂H₃O₃⁻, loss of CH₂O) and m/z 59.0138 (C₂H₃O₂⁻) [1].
For GC-MS analysis of TMS-derivatized glyceric acid, use the following instrument parameters:
Under these conditions, the 3TMS derivative of glyceric acid shows characteristic fragment ions at m/z 189, 233, 245, 305, and 322 (molecular ion) [2]. The Kovats Retention Index for glyceric acid diTMS is approximately 1342 on non-polar columns [3].
The identification process for glyceric acid follows a structured workflow that leverages the high mass accuracy and fragmentation capabilities of modern HRMS instruments. The confidence in identification increases with multiple lines of evidence, from accurate mass to spectral matching.
Diagram 1: HRMS Metabolite Identification Workflow - This diagram illustrates the multi-step process for confident glyceric acid identification, incorporating accurate mass, fragmentation pattern, retention time, and isotope distribution evidence.
Process raw HRMS data using specialized software such as XCMS, MS-DIAL, or vendor-specific platforms. Key preprocessing steps include:
For targeted analysis of glyceric acid, extract the chromatographic peak for the exact mass of [M-H]⁻ ion (m/z 105.0193) with a mass tolerance window of ±5 ppm. Integrate peak areas and normalize using internal standards to account for instrument variability and matrix effects [1].
The metabolomics standards initiative (MSI) has established guidelines for reporting confidence in metabolite identifications. Apply these levels to glyceric acid identification:
Table 3: Confidence Levels for Glyceric acid Identification
| Confidence Level | Required Evidence | Typical Data |
|---|---|---|
| Level 1 (Confirmed Structure) | Matching to authentic standard using two orthogonal properties | Accurate mass + MS/MS spectrum + matching RT to standard |
| Level 2 (Probable Structure) | Library spectrum match or diagnostic evidence | Accurate mass + MS/MS spectrum match to library |
| Level 3 (Tentative Candidate) | Exact mass match to formula or class | Accurate mass + isotope pattern match |
| Level 4 (Unambiguous Molecular Formula) | Exact mass measurement only | Accurate mass only |
For clinical applications, aim for at least Level 2 identification, with Level 1 being preferred for definitive diagnosis. When using GC-MS, compare sample spectra to reference spectra in databases such as NIST Mass Spectral Library or the Fiehn Library [2]. For the 3TMS derivative of glyceric acid, the NIST reference spectrum (CAS 38191-87-6) provides definitive identification when match quality exceeds 80% [2].
For clinical implementation, validate the analytical method according to recognized standards such as NEN-EN-ISO 15189 or FDA Bioanalytical Method Validation. Key validation parameters include:
Cross-validate against established methods when transitioning from GC-MS to LC-HRMS platforms. Studies have demonstrated superior performance of LC-QTOF/MS compared to GC-MS for organic acid analysis in ERNDIM quality assurance schemes, with improved accuracy and precision across multiple metabolites [1].
Implement comprehensive quality control measures throughout the analytical process:
For untargeted metabolomics, implement pooled QC samples created by combining aliquots from all samples in the study. Inject these throughout the batch to monitor system stability and enable data normalization using algorithms such as quality control-based robust LOESS signal correction (QCRLSC).
The primary application of glyceric acid analysis is in the diagnosis and monitoring of inborn errors of metabolism, particularly primary hyperoxaluria type 2 (PH2) and glyceric aciduria. PH2 results from deficiency of glyoxylate reductase/hydroxypyruvate reductase (GRHPR), leading to accumulation of glyceric acid and oxalic acid. In suspected cases, measure both glyceric acid and oxalic acid simultaneously using validated HRMS methods. The diagnostic ratio of glyceric acid to other metabolites provides distinctive patterns, with PH2 typically showing significant elevation of both glyceric acid and oxalate compared to healthy controls or other metabolic disorders.
Recent advances in LC-QTOF/MS methods have enabled simultaneous quantification of 71 biomarkers for various IEMs, including glyceric acid, in a single analysis with minimal sample preparation. This comprehensive approach facilitates differential diagnosis and may detect unexpected metabolic abnormalities in complex cases [1].
Beyond classical metabolic disorders, glyceric acid has emerged as a potential biomarker in complex diseases. In diabetes research, altered glyceric acid levels have been associated with complications including diabetic nephropathy and cardiovascular disease. Integrative approaches combining UHPLC-HRMS with computational biology have revealed metabolic perturbations in conditions such as cardiorenal syndrome, where glyceric acid may serve as an indicator of oxidative stress and cellular damage [5] [6].
In nutrimetabolomics, glyceric acid profiles may reflect dietary patterns and gut microbiome activity, offering insights into host-microbiome interactions and their relationship to disease states. The application of high-resolution mass spectrometry in longitudinal studies enables tracking of glyceric acid dynamics in response to interventions, providing a powerful tool for personalized medicine approaches.
Even with robust methods, analytical challenges may arise during glyceric acid analysis:
While this protocol focuses on urine analysis, glyceric acid quantification in other matrices requires modifications:
For each matrix, establish matrix-specific reference ranges and validate methods according to intended use, with more rigorous validation required for clinical diagnostics compared to research applications.
The protocols described herein provide comprehensive guidance for glyceric acid identification and quantification using high-resolution mass spectrometry. The combination of robust sample preparation, optimized chromatographic separation, and high-resolution mass detection enables reliable measurement of glyceric acid across biological matrices for both research and clinical applications. The method flexibility allows implementation on various HRMS platforms while maintaining data quality, with LC-HRMS offering advantages in throughput and simplicity compared to traditional GC-MS methods.
As mass spectrometry technology continues to advance, with improvements in sensitivity, resolution, and acquisition speed, the applications for glyceric acid analysis will expand further. Integration with multi-omics approaches and implementation in large-scale epidemiological studies will clarify the role of glyceric acid in health and disease, potentially revealing new diagnostic and therapeutic opportunities.
Glyceric acid is an important organic acid within primary metabolism. Its quantitative and qualitative analysis in complex biological samples provides valuable insights in various research fields, including clinical diagnostics, nutritional studies, and plant physiology. This application note details a robust protocol for identifying and quantifying glyceric acid in biological samples using Liquid Chromatography-Mass Spectrometry (LC-MS) and Thermo Scientific Compound Discoverer software. The method is adapted from established untargeted metabolomics workflows [1].
The foundational step for successful analysis is a standardized sample preparation protocol that ensures maximum metabolite recovery while minimizing degradation.
Materials:
Protocol:
Accurate LC-MS analysis is critical for separating glyceric acid from isobaric compounds and achieving high-quality mass spectra.
LC Conditions [1]:
MS Conditions [1]:
Compound Discoverer software transforms raw LC-MS data into actionable insights through a customizable workflow designed for small molecule analysis [2]. The following diagram illustrates the core data processing steps.
Configure a Compound Discoverer workflow for untargeted analysis. The table below summarizes the critical parameters for each processing step, based on published methods [1].
Table 1: Key Parameters for Compound Discoverer Processing Workflow
| Processing Step | Parameter | Recommended Setting | Purpose |
|---|---|---|---|
| Peak Detection | Mass Tolerance | 5 ppm [1] | Accurate compound detection |
| Retention Time Tolerance | 0.2 min [1] | Align peaks across samples | |
| Signal Intensity Threshold | 100,000 - 1,000,000 [1] | Filter low-abundance noise | |
| Annotation | Databases | mzCloud, HMDB, KEGG [1] | High-confidence compound ID |
| Fragmentation Score | Use mzLogic/FISh [2] | Rank identification confidence | |
| Statistical Analysis | Normalization | Total Spectral Intensity [1] | Correct for sample variation |
| Multivariate Analysis | PCA, OPLS-DA (in SIMCA) [1] | Identify significant changes |
Key Software Features:
To confidently identify glyceric acid, cross-reference multiple data points:
After processing, results are exported for statistical analysis to uncover biological significance.
The data interpretation process involves moving from raw data to biological insight, as shown in the following workflow.
This protocol provides a comprehensive framework for the reliable analysis of glyceric acid. The strength of using Compound Discoverer lies in its ability to streamline the entire process, from raw data to statistical results, within a single, customizable platform [2]. The integration of high-resolution mass spectrometry, rigorous data processing parameters, and advanced statistical tools allows researchers to not only identify glyceric acid with high confidence but also to understand its role in the broader metabolic network.
For the most current developments and advanced applications, such as non-targeted PFAS analysis, users can refer to webinars and user meetings announced on the official Compound Discoverer community pages [3].
Glyceric acid (GA) is an organic acid with growing importance in pharmaceutical, food, and chemical industries. This three-carbon molecule contains both hydroxyl and carboxyl functional groups, making it a valuable chemical building block for various synthetic applications. GA has demonstrated biological activity in several contexts, including as a potential liver stimulant and cholesterolytic agent, and its calcium salt has been shown to accelerate ethanol and acetaldehyde oxidation in animal studies [1]. GA-based esters also exhibit antitrypsin activity, and novel oligoesters based on GA derivatives show promise for pharmaceutical applications such as drug delivery systems [1]. Despite its potential, GA remains an expensive reagent for investigational use, primarily due to limitations in conventional production methods.
The surplus of crude glycerol from biodiesel production has created an opportunity for developing sustainable bioprocesses for GA production. Approximately 10% of biodiesel production volume consists of glycerol as a byproduct, leading to massive quantities of crude glycerol that require valorization [2] [1]. With global biodiesel production projected to reach 55 billion liters by 2031, an estimated 5.5 billion liters of crude glycerol will be generated annually [2]. This abundant, low-cost feedstock provides an economic incentive for developing efficient biotransformation processes to convert glycerol into value-added chemicals like glyceric acid.
| Production Method | Catalyst/Organism | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Chemical Synthesis | Metal catalysts | Varies | Established process | Harsh conditions, lower selectivity |
| Microbial Fermentation | Gluconobacter frateurii, Acetobacter tropicalis | 101.8-136.5 g/L [1] | High yields, enantiomeric control | Complex downstream processing |
| Resting Cell Biotransformation | G. frateurii, G. oxydans | 2.07 g/L/h DHA productivity [3] | Cleaner production, reduced media costs | Requires cell cultivation step |
Biological transformation routes generally employ acetic acid bacteria from genera such as Gluconobacter and Acetobacter, which possess efficient oxidative metabolism for converting glycerol to value-added products [3] [1]. These microorganisms naturally produce membrane-bound alcohol dehydrogenases (mADH) that catalyze the oxidation of glycerol to glyceric acid [1]. The enantiomeric composition of the resulting GA varies by microbial strain, with some species like Acetobacter tropicalis producing optically pure D-GA with up to 99% enantiomeric excess (ee) [1]. This stereoselectivity is particularly valuable for pharmaceutical applications where specific enantiomers are required for biological activity.
| Microbial Strain | Glycerol Concentration | Glyceric Acid Titer | Enantiomeric Excess (ee) | Process Conditions |
|---|---|---|---|---|
| Gluconobacter frateurii NBRC103465 | Not specified | 136.5 g/L | 72% D-GA [1] | Jar fermentor, optimized conditions |
| Acetobacter tropicalis NBRC16470 | 200 g/L | 101.8 g/L | 99% D-GA [1] | Jar fermentor, 4-day incubation |
| Gluconobacter oxydans | Not specified | Primarily DHA producer [3] | Not applicable | Resting cells in water |
| Acetobacter tropicalis NBRC16470 | 10% (v/v) glycerol | 22.7 g/L D-GA [4] | Not specified | Jar fermentor with yeast extract |
The selection of an appropriate microbial platform is critical for efficient GA production. Acetic acid bacteria have emerged as the most effective biocatalysts for this biotransformation, with significant differences in productivity and enantioselectivity observed between strains [1]. Screening of 162 acetic acid bacterial strains revealed that GA productivity and enantiomeric composition differed significantly across strains, with most tested Acetobacter and Gluconacetobacter strains capable of producing 1.8 to 9.3 g/L GA from 10% (v/v) glycerol when intact cells were used as the enzyme source [1]. Acetobacter tropicalis NBRC16470 was identified as the best GA producer, particularly for the production of D-glyceric acid with high enantiomeric purity [4].
The oxidative metabolism of glycerol in these bacteria primarily occurs through the action of membrane-bound alcohol dehydrogenases (mADH), which catalyze the oxidation of glycerol to glyceraldehyde, which is further oxidized to GA [1]. Gene disruption analysis in G. oxydans IFO12528 confirmed that the mADH-encoding gene (adhA) is required for GA production, and purified mADH from this strain effectively catalyzed the oxidation of glycerol [1]. This understanding of the underlying enzymatic mechanism enables more targeted strain selection and engineering approaches for process optimization.
This protocol describes the use of non-growing resting cells of Gluconobacter strains suspended in water for the biotransformation of glycerol to glyceric acid (GA) and dihydroxyacetone (DHA). The resting cell approach offers operational advantages including simplified product separation, avoidance of secondary metabolites, and reduced media complexity compared to fermentative approaches [3]. This method facilitates a greener production process with reduced water and energy consumption while maintaining high productivity.
Strain cultivation:
Cell harvest:
Resting cell biotransformation:
Process monitoring:
This protocol utilizes growing cells of Acetobacter tropicalis in an optimized fermentation system for high-titer production of enantiomerically pure D-glyceric acid. The fermentation approach leverages the microorganism's native metabolic pathways during active growth, potentially leading to higher overall productivities compared to resting cell systems.
Seed culture preparation:
Fermentation process:
Process monitoring:
| Recovery Step | Method | Conditions | Outcome | Efficiency |
|---|---|---|---|---|
| Concentration | Desalting electrodialysis | Astom Micro Acilyzer S1, AC-122-10 membrane [1] | 236.5 g/L from 136.5 g/L | 140 min operation |
| Crystallization | Calcium salt formation | From concentrated solution | 9.35 g calcium salt from 50 mL | Not specified |
Effective downstream processing is essential for obtaining high-purity glyceric acid. The recovery process typically begins with the removal of microbial cells from the fermentation broth via centrifugation or filtration. For GA recovery from the resulting supernatant, electrodialysis has proven effective for concentration and partial purification. Using a desalting electrodialysis unit (Micro Acilyzer S1) equipped with a commercial membrane cartridge for anion recovery (AC-122-10), GA in culture broth can be concentrated from 136.5 g/L to 236.5 g/L during a 140-minute operation [1]. This electrodialysis approach effectively removes salts and other impurities while concentrating the GA product.
Following concentration, crystallization can be employed to obtain high-purity GA products. From 50 mL of concentrated GA solution (236.5 g/L), approximately 9.35 g of GA calcium salt can be obtained through crystallization [1]. The calcium salt form may be particularly suitable for pharmaceutical applications where specific salt forms are required for biological activity or formulation stability. For applications requiring the free acid form, additional steps such as acid hydrolysis and purification may be necessary.
When implementing these protocols at scale, additional considerations include oxygen transfer requirements for oxidative biotransformations, sterility management in fermentation processes, and cost optimization for large-scale production. The choice between resting cell and growing cell approaches involves trade-offs between productivity and process complexity that must be evaluated based on specific production requirements and available infrastructure.
Diagram Title: Glycerol Oxidative Pathway in Gluconobacter
The biochemical pathway illustrates the divergent oxidative metabolism of glycerol in Gluconobacter strains, showing the branch point leading to either glyceric acid or dihydroxyacetone (DHA) as products. Glycerol is initially oxidized either to glyceraldehyde (which is further oxidized to glyceric acid) or to dihydroxyacetone via different enzymatic routes [3] [1]. The membrane-bound alcohol dehydrogenase (mADH) plays a crucial role in the initial oxidation step, with gene disruption studies confirming its necessity for GA production [1]. The balance between these pathways determines the final ratio of GA to DHA and can be influenced by process conditions such as pH, glycerol concentration, and specific microbial strain used.
Diagram Title: GA Production Experimental Workflow
The experimental workflow outlines the key stages in developing an efficient glyceric acid production process, from strain selection through to product characterization. Each stage requires careful optimization, with strain selection particularly influencing both productivity and enantiomeric purity of the final product [1]. The biotransformation approach (resting cells vs. fermentation) determines the specific process configuration and downstream requirements. Finally, appropriate analytical methods including HPLC for quantification and chiral analysis for enantiomeric composition are essential for comprehensive product characterization and quality control.
Microbial biotransformation of glycerol to glyceric acid represents a promising valorization pathway for biodiesel industry byproducts. Both resting cell and fermentation approaches offer viable production strategies, with the choice depending on specific requirements for productivity, enantiomeric purity, and process complexity. The protocols outlined herein provide researchers with practical methodologies for implementing these biotransformation processes, with opportunities for further optimization through metabolic engineering and process intensification. As demand for sustainable chemical production methods grows, biotechnological routes for glyceric acid production from crude glycerol are likely to gain increasing industrial relevance.
The core method for quantifying L-glyceric acid in body fluids like plasma and urine uses High-Performance Liquid Chromatography (HPLC) with a specific derivatization process [1] [2]. Understanding this process is key to appreciating where stability might be affected.
The assay involves enzymatically oxidizing L-glycerate to form beta-hydroxypyruvate, which is then converted into a UV-absorbing phenylhydrazone derivative for detection [2]. The stability of intermediates like beta-hydroxypyruvate during this reaction is a critical factor in the overall reliability of the measurement.
A 2023 study on a similar analyte (glycolate) offers a relevant stability insight. It developed a simplified assay and specifically tested potential interferents, noting that high concentrations of oxalate, lactate, and L-glycerate do not interfere in its specific format [3]. This suggests that under the tested conditions, L-glycerate itself remains stable and does not cross-react, which is an indirect positive indicator of its stability.
The table below summarizes the key analytical details:
| Aspect | Description |
|---|---|
| Detection Method | Reversed-phase HPLC with UV detection [2] |
| Key Reagents | Lactate dehydrogenase, NAD+, phenylhydrazine [2] |
| Detection Derivative | Phenylhydrazone of beta-hydroxypyruvate [2] |
| Sample Volume | 50 µL [2] |
| Reported Sensitivity | 5 µmol/L [2] |
The diagram below outlines the key steps in the documented HPLC assay method, highlighting stages where sample stability requires attention.
Here are some common issues and solutions based on the analyzed methodologies.
Q1: What is the expected concentration range for L-glyceric acid in samples from healthy individuals? In normal individuals and patients with glycolic aciduria, L-glycerate concentrations in urine and plasma are typically below the detection limit of 5 µmol/L [2]. In contrast, a patient with systemic oxalosis had a plasma L-glyceric acid level of 887 µmol/L [2].
Q2: Which compounds are known to potentially interfere in the analysis? A recent study on glycolate quantification confirmed that even high concentrations of oxalate, lactate, and L-glycerate do not cause interference in their assay format [3]. However, this should be verified for the specific HPLC method you are using.
Q3: My sample results are inconsistent. What could be the issue? Inconsistencies can often be traced to the derivatization step. Ensure the activity of the lactate dehydrogenase (LDH) enzyme is fresh and the preparation of phenylhydrazine is correct [2]. Degradation of these reagents can lead to incomplete derivative formation and unstable results.
| Problem | Possible Cause | Suggested Action |
|---|---|---|
| Low or no signal | Degraded LDH enzyme or NAD+ cofactor | Use fresh, properly stored reagents [2]. |
| High background noise | Impurities in phenylhydrazine or sample matrix | Use high-purity reagents; consider sample cleanup/pre-filtration [2]. |
| Poor chromatographic separation | Incorrect HPLC column or mobile phase | Re-optimize or recalibrate the HPLC method based on the original protocol [1] [2]. |
Glyceric acid is a small, polar carboxylic acid. Such molecules are often difficult to analyze by standard reversed-phase liquid chromatography (RP-LC) coupled with mass spectrometry (MS) for two main reasons:
To overcome these challenges, the literature points to two primary strategies: derivatization and advanced chromatographic separation.
Derivatization modifies the analyte to make it more suitable for RP-LC-MS analysis. The table below compares two common approaches for carboxylic acids, based on a study that found significant differences in their performance [1].
| Derivatization Agent | Derivatization Efficiency | Apparent Recovery | Recommended for Quantitative Analysis? | Key Findings |
|---|---|---|---|---|
| 3-Nitrophenylhydrazine (3-NPH) | Close to 100% [1] | ~100% (with 13C-labeled internal standards) [1] | Yes [1] | Yields similar concentrations to a reference method (AIC-HR-MS); robust and reliable [1]. |
| Aniline | Variable (20–100%), differs in solvent vs. matrix [1] | ~45% (with 13C-labeled internal standards) [1] | No [1] | Concentrations in biological samples were, on average, five times lower than those from 3-NPH or reference methods [1]. |
Alternative LC methods can better retain polar molecules like glyceric acid without derivatization.
Based on the cited research, here is a generalized protocol for derivatizing carboxylic acids like glyceric acid using 3-NPH [1].
Workflow Overview:
Detailed Steps:
If sensitivity remains low after method development, consider these common issues.
| Symptom | Potential Cause | Troubleshooting Action |
|---|---|---|
| Low Signal for All Analytes | Suboptimal MS Source Parameters | Systematically optimize ESI source settings (e.g., nozzle voltage, gas flows/temperatures) using statistical designs like Plackett-Burman and Box-Behnken [5]. |
| Poor Peak Shape/Broadening | 1. Low Column Efficiency 2. Low Data Acquisition Rate | 1. Check column performance; a decrease in plate number (N) reduces peak height [6]. 2. Ensure data acquisition rate is high enough to capture narrow peaks (e.g., >20 points per peak) [6]. | | Inconsistent/High Variability in Signal | Analyte Adsorption to System Surfaces | "Prime" the system by making several injections of the analyte to saturate active adsorption sites on tubing, column, etc., until peak areas stabilize [6]. | | Poor Chromatographic Retention | Native molecule is too polar | Switch to a HILIC method [3] or employ derivatization with 3-NPH to increase hydrophobicity [1]. |
While LC-MS is powerful, other techniques can be complementary. For volatile compounds and certain small organic acids in a low mass range, comprehensive two-dimensional gas chromatography coupled to time-of-flight mass spectrometry (GC × GC-TOF-MS) can sometimes provide superior sensitivity, resolution, and reproducibility compared to LC-MS methods [2].
Based on a 2025 study that successfully separated glyceric acid among other GEOR products, you can use the following protocol as a starting point [1].
This method uses an isocratic elution (constant mobile phase composition) and is known as Ion-Exclusion Chromatography, which is particularly effective for separating small organic acids like glyceric acid.
Here are answers to common challenges you might face during method development and optimization.
Poor resolution often occurs when peaks overlap or are too broad.
A noisy baseline can obscure small peaks and reduce sensitivity.
Inconsistent retention times make peak identification and quantification difficult.
The table below summarizes key parameters from the referenced protocol for easy comparison [1].
| Parameter | Recommended Condition |
|---|---|
| Column Type | Aminex HPX-87H (Ion Exclusion) |
| Mobile Phase | 5 mM Sulfuric Acid (H₂SO₄) |
| Elution Mode | Isocratic |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 65 °C |
| Detection | UV at 210 nm |
For a logical approach to optimizing your HPLC method, follow this workflow. The process begins with understanding your sample and defining goals, then proceeds through method selection, initial testing, systematic optimization, and finally, validation.
You can structure your FAQ around a systematic troubleshooting approach, starting with simple checks before moving to advanced methods.
| Troubleshooting Step | Action/Technique | Rationale & Additional Details |
|---|---|---|
| 1. Confirm Peak Identity | Spiking samples with analytical standards [1]. | Rules out misidentification; essential when peaks are poorly resolved. |
| 2. Optimize Wavelength | Use VWD at 210 nm [1]. | Glyceric acid and other GOR products show strong UV absorption at this wavelength for sensitive detection. |
| 3. Adjust Mobile Phase | Prepare a fresh, buffered mobile phase at the correct pH [2]. | Old or incorrectly prepared mobile phase alters retention times and causes poor resolution [2]. |
| 4. Check Column & System | Ensure column is properly conditioned and not contaminated; check for system leaks [2]. | A contaminated column or system leaks can cause broad, tailing, or split peaks, reducing resolution [2]. |
| 5. Advanced: Multi-Detector Algebra | Use RID and VWD data together in an algebraic resolution method [1]. | An advanced calculation technique to mathematically resolve peaks that physically overlap on the chromatogram. |
| 6. Advanced: Simulated Moving Bed (SMB) | Implement a continuous SMB chromatographic process [3]. | A highly effective industrial-scale method for separating challenging binary mixtures like GCA and TTA. |
For the algebraic method using multiple detectors, here is a detailed experimental protocol:
The following workflow outlines the systematic troubleshooting process:
When building your support center, you may also want to include guidance on these common integration and manual adjustment scenarios:
What are matrix effects and why are they a problem for glyceric acid? Matrix effects occur when other components in your sample interfere with the ionization or detection of your target analyte. For small, polar acids like glyceric acid, this often manifests as signal suppression in techniques like LC-ESI-MS, leading to underestimated concentrations [1]. These interfering compounds can co-elute with your analyte, affecting its response.
My current RPLC-MS method is underestimating glyceric acid. What is the most effective change I can make? The most impactful change is often to switch from Reversed-Phase Liquid Chromatography (RPLC) to Hydrophilic Interaction Liquid Chromatography (HILIC). RPLC struggles to retain small, polar molecules, causing them to elute early with the solvent front where matrix effects from salts are most severe. HILIC provides superior retention and separation for polar compounds, effectively reducing this co-elution and minimizing matrix effects [1].
Besides changing the LC method, what other strategies can I use? You have several other powerful tools:
The table below summarizes the core strategies to overcome matrix effects, moving from the most to the least recommended for polar analytes like glyceric acid.
| Strategy | Core Principle | Key Advantage | Recommended Technique / Method Name |
|---|---|---|---|
| Chromatography Change | Uses a polar stationary phase to better retain polar analytes, separating them from interfering salts. | Effectively addresses the root cause of poor retention in RPLC. | HILIC-MS [1] |
| Sample Preparation | Removes or reduces the concentration of interfering matrix components before injection. | Can be applied to existing methods; directly reduces the source of interference. | Selective Extraction [1], Use of Additives (e.g., KBr, Graphite) [2] |
| Signal Correction | Mathematically corrects the analytical signal based on matrix composition or internal standards. | Corrects for effects that cannot be physically eliminated. | Adaptive Weighted Normalization (AWN) [2], Stable Isotope-Labeled Internal Standard [1] |
| Modeling & Classification | Groups samples by matrix type and builds separate, specific calibration models for each group. | Avoids the need for a universal model, improving accuracy for distinct sample types. | Matrix Effect Classification Regression Model [3] |
This protocol is based on the successful use of HILIC to overcome matrix effects for other small, polar organic acids [1].
This algorithm-based approach can be conceptually adapted to correct for matrix effects in spectroscopic data.
i, compute the Adaptive Weighted Normalized intensity I_AWN of the analyte using a formula like:I_AWN(i) = I_analyte(i) / [w1*I_matrix1(i) + w2*I_matrix2(i) + ... + wn*I_matrixn(i)]I_analyte is the raw intensity, I_matrix are the intensities of matrix elements, and w are their calculated weights [2].I_AWN values to build your final quantitative calibration model.This flowchart outlines a logical process to select the right strategy for your situation.
The table below summarizes the key storage and handling parameters for glyceric acid based on manufacturer specifications [1].
| Parameter | Specification / Guideline |
|---|---|
| Recommended Storage Temperature (Powder) | -20°C [1] |
| Recommended Storage Temperature (in solvent) | -80°C [1] |
| Storage Container | Keep container tightly sealed in a cool, well-ventilated area [1]. |
| Incompatible Materials | Strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents [1]. |
| Handling Precautions | Avoid inhalation and contact with skin and eyes. Use only in areas with appropriate exhaust ventilation [1]. |
| Appearance | Solid [1] (often described as a colorless syrup in its pure form [2]). |
The following diagram illustrates the key decision points for the safe storage of glyceric acid:
Q1: What is the basic chemical profile of glyceric acid?
Q2: My glyceric acid solution has changed color or formed a precipitate. What should I do?
Q3: I suspect my solid glyceric acid has absorbed moisture. How should I proceed?
Given the lack of specific long-term stability data, you may need to establish a stability profile for your specific experimental conditions (e.g., solvent, pH). Here is a proposed methodology:
The primary method for quantifying glyceric acid, particularly in complex biological samples, is High-Performance Liquid Chromatography (HPLC). The following table summarizes key methodological details from the literature.
| Article Focus / Context | Recommended Column | Mobile Phase | Detection Method | Key Sample Pre-treatment |
|---|---|---|---|---|
| Assay for L-Glyceric Acid in body fluids (e.g., plasma, urine) [1] [2] | Reversed-phase column (not specified) | Information not specified in abstract | UV detection of a derivatized product | Enzymatic derivatization with Lactate Dehydrogenase (LDH) and NAD⁺ in the presence of phenylhydrazine [1]. |
| Analysis of Glycerol ElectroOxidation Reaction (GEOR) products (including glyceric acid) [3] | Aminex HPX-87H (most frequently cited) | Aqueous H₂SO₄ (commonly 5 mM) | Refractive Index (RID) and/or Diode Array Detector (DAD) at low UV wavelengths (e.g., 210 nm) [3] | Sample filtration; typically no complex derivatization required for reaction mixture analysis [3]. |
Based on the clinical assay for L-glyceric acid, here is a detailed protocol for quantifying it in body fluids using a derivatization approach [1].
Derivatization Principle: The method is based on the enzymatic oxidation of L-glycerate by Lactate Dehydrogenase (LDH) and Nicotinamide-Adenine Dinucleotide (NAD⁺). This reaction produces β-hydroxypyruvate, which is simultaneously converted into a UV-absorbing phenylhydrazone derivative in the presence of phenylhydrazine [1].
Experimental Workflow: The following diagram illustrates the key steps in this analytical method:
Key Parameters:
Q1: What is a major advantage of the enzymatic derivatization method? The primary advantage is its high specificity for the L-isomer of glyceric acid, as the reaction is catalyzed by the enzyme L-Lactate Dehydrogenase. This allows for selective measurement in the presence of other similar compounds [1].
Q2: My HPLC peaks for glyceric acid and other GEOR products are poorly resolved. What can I do? Method optimization is often required. Based on recent research, you can [3]:
| Problem | Potential Causes | Suggested Solutions |
|---|---|---|
| Low sensitivity in detection | Low UV absorbance of analyte | Use the enzymatic derivatization method to create a UV-absorbing derivative [1]. |
| Poor chromatographic separation | Suboptimal mobile phase or column condition | Optimize the H₂SO₄ concentration in the mobile phase [3]. Ensure the column (e.g., Aminex HPX-87H) is not degraded. |
| Inconsistent retention times | Fluctuations in column temperature | Use a column oven and maintain a stable, moderate temperature (e.g., 35°C) [3]. |
Since the search results do not specify a particular internal standard for glyceric acid, selection should be based on the principle of structural and chemical similarity to ensure it behaves similarly during sample preparation and analysis.
The core process for GA production involves the microbial oxidation of glycerol, followed by a series of steps to recover and purify the acid from the culture broth.
The following table summarizes the key parameters for a high-yield GA production and recovery process, primarily based on the work with Gluconobacter frateurii and Acetobacter tropicalis [1].
| Process Parameter | Specification | Details / Purpose |
|---|---|---|
| Production Strains | Gluconobacter frateurii NBRC103465, Acetobacter tropicalis NBRC16470 [1] | Acetic acid bacteria; screen 162 strains for productivity/enantiomeric composition [1]. |
| Fermentation Medium | 100-200 g/L Glycerol, 5 g/L Polypeptone, 5 g/L Yeast Extract, 0.9 g/L KH₂PO₄, 0.1 g/L K₂HPO₄, 1 g/L MgSO₄·7H₂O [1] | Optimize initial glycerol concentration and medium pH (e.g., pH 9 tested) [1]. |
| Key Enzyme | Membrane-bound Alcohol Dehydrogenase (mADH) [1] | Gene disruption analysis confirms mADH essential for glycerol oxidation to GA [1]. |
| Product Concentration | Up to 136.5 g/L GA in broth [1] | Achieved via optimized fermentation in a 5-L jar fermentor [1]. |
| Primary Purification | Desalting Electrodialysis [1] | Equipment: Micro Acilyzer S1 (Astom) with AC-122-10 membrane [1]. |
| Process Outcome | Concentrate GA from 136.5 g/L to 236.5 g/L [1] | Operating time: 140 minutes [1]. |
| Final Product Form | Crystallized Calcium Salt [1] | From 50 mL of concentrated solution, 9.35 g of GA calcium salt was obtained [1]. |
Here are some common issues and their solutions, framed in a Q&A format for your users.
| Question / Issue | Possible Cause | Solution / Advice |
|---|---|---|
| Low GA yield after fermentation. | Suboptimal bacterial strain, fermentation conditions, or inhibition by impurities in crude glycerol. | Select high-producing strains like G. frateurii NBRC103465. Systematically optimize temperature, pH, and aeration in a jar fermentor. Pre-purify crude glycerol feedstock to remove inhibitory soaps and salts [1] [2]. |
| The enantiomeric purity (ee) of the GA is not satisfactory. | The chosen bacterial strain produces a racemic mixture. | Select a strain known for high enantioselectivity, such as A. tropicalis NBRC16470, which can produce d-GA with a 99% ee [1]. |
| Question / Issue | Possible Cause | Solution / Advice |
|---|---|---|
| How can GA be purified and concentrated from the aqueous culture broth? | Broth contains cells, salts, and other media components, making isolation difficult. | Remove cells via centrifugation/filtration. Use desalting electrodialysis to effectively concentrate GA and remove ionic impurities from the supernatant [1]. |
| I need to analyze GA, but my GC results are inconsistent. | Underivatized glycerol and organic acids like GA can adsorb to active sites in the GC inlet and column, causing peak tailing and loss [3]. | Derivatize the sample (e.g., with BSTFA) before GC analysis to improve volatility and detectability [3]. Alternatively, use HPLC with a UV/VIS detector or LC-QTOF/MS for direct, high-resolution quantitative analysis without the need for derivatization [1] [4]. |
For precise quantification and verification of GA purity and enantiomeric composition post-recovery, you can use the following HPLC method [1]:
| Feature | D-Glyceric Acid (DGA) | L-Glyceric Acid (LGA) | Racemic Mixture (DL-GA) |
|---|---|---|---|
| Bioactivity & Metabolic Fate | Activates mitochondrial metabolism; improves whole-body energy homeostasis; reduces plasma lactate and systemic inflammation [1]. | Limited data; one in vitro study showed improved cell viability under ethanol stress, but human metabolic data is lacking [1]. | Common product of non-selective chemical synthesis; bioactivity is presumed to be an average of the enantiomers' effects [2]. |
| Synthesis Pathways | Microbial oxidation of glycerol (e.g., using Acetobacter tropicalis) yields high enantiomeric purity (up to 99%) [2]. | No specific synthetic route mentioned in results; likely obtained via resolution of racemic mixture or different biosynthesis. | Produced via chemical catalytic oxidation of glycerol [2]. Also formed in interstellar ices, suggesting abiotic origins [3] [4]. |
| Key Experimental Evidence | Randomized, double-blind, placebo-controlled human trial (n=27) in 50-60-year-olds [1]. | Lacks controlled human trial data; evidence is primarily from in vitro models [1]. | Used in materials science and chemical industry; biological studies often do not report enantioselectivity [2]. |
| Potential Research Applications | Therapeutic candidate for age-related metabolic decline, mitochondrial dysfunction, and non-alcoholic fatty liver disease (NAFLD) [1]. | Role in metabolism remains unclear; serves as a comparator in DGA studies. | Useful for studying abiotic prebiotic chemistry and as a chemical feedstock [3] [2]. |
The following table summarizes key quantitative findings from a 25-day human study on D-glyceric acid, demonstrating its significant effects on metabolic and inflammatory markers [1].
| Parameter | Result after 4-day DGA regimen | Result after 21-day DGA regimen |
|---|---|---|
| Plasma Lactate | Strongly and significantly reduced. | Strongly and significantly reduced. |
| Systemic Inflammation | Measurably lowered. | Measurably lowered. |
| Creatine Kinase (CK) | Sharply and significantly reduced. | Data shown, consistent effect. |
| Aspartate Aminotransferase (AST) | Sharply and significantly reduced. | Data shown, consistent effect. |
| Mitochondrial mRNA in Immune Cells | Noticeably modulated. | Not measured. |
| Cellular NADH/NAD+ Ratio | Upregulated. | Upregulated. |
For reliable and reproducible results, adhering to the validated experimental protocol from human research is crucial.
The diagram below illustrates the metabolic fate of D-glyceric acid and the workflow of the key human study, connecting experimental steps to biological outcomes.
The table below compares the primary analytical techniques used for separating and quantifying glyceric acid, particularly in complex mixtures like glycerol electrooxidation reaction (GEOR) products.
| Method | Key Separation Features | Detection | Applicable Matrices | Advantages & Limitations |
|---|---|---|---|---|
| HPLC-DAD [1] | Column: E.g., Aminex HPX-87H; Mobile Phase: Dilute sulfuric acid (e.g., 5 mM); Temperature: 35-70°C | Diode Array Detector (DAD), multiple wavelengths (e.g., 210 nm) | GEOR products in acidic/alkaline electrochemical systems [1] | Advantages: Simultaneous quantification of multiple products (C1-C3). Limitations: Potential for peak overlapping, may require optimization [1]. |
| GC-MS [2] | Requires derivatization (e.g., trimethylsilylation) before analysis. | Mass Spectrometry (MS) | Biological samples, metabolite extracts [2] | Advantages: High sensitivity for profiling. Limitations: Susceptible to matrix effects (signal suppression/enhancement) [2]. |
| Enzymatic Assay [3] | Not applicable (direct reaction). | Spectrophotometric | Clinical samples (e.g., plasma, serum) | Advantages: High specificity for clinical diagnostics. Limitations: Not suitable for complex product mixtures. |
| Titration (ASTM D7637) [4] | Not a separation method; measures glycerol via periodate oxidation. | Titration with sodium thiosulfate | Glycerin purity assessment [4] | Advantages: Standardized for glycerol assay. Limitations: Does not directly quantify glyceric acid [4]. |
For researchers, here is a detailed protocol based on the optimized HPLC-DAD method developed for analyzing GEOR products, which can be adapted for glyceric acid validation in other aqueous matrices [1].
When validating an analytical method for glyceric acid, specific parameters must be evaluated, as matrix effects can significantly impact the results.
The following diagram illustrates the decision-making workflow for selecting and validating a glyceric acid analysis method, incorporating checks for matrix effects.
For practical implementation in the laboratory, the following diagram outlines the step-by-step workflow for sample preparation and analysis using the HPLC-DAD method.
The tables below summarize the key experimental details and available data files for glyceric acid NMR spectra from HMDB.
Table 1: Experimental Conditions for NMR Spectra
| Spectrum Type | Frequency | Solvent | Temperature | pH | Chemical Shift Reference | Sample Concentration | Assessment |
|---|---|---|---|---|---|---|---|
| 1H NMR (1D) [1] | 500 MHz | Water (H₂O) | 25.0 °C | 7.00 | DSS | Not specified | Excellent |
| [1H, 13C]-HSQC (2D) [2] | 600 MHz | Water (H₂O) | 25.0 °C | 7.00 | DSS | 50.0 mM | Excellent |
Table 2: Available Spectral Data Files
| Spectrum Type | Chemical Shift List (TXT) | Peak Assignments (PNG) | Raw FID / Spectrum File |
|---|---|---|---|
| 1H NMR (1D) [1] | 508 Bytes | 90.4 KB | Varian FID (80.8 KB), JCAMP-DX (76.1 KB) |
| [1H, 13C]-HSQC (2D) [2] | 112 Bytes | 52.5 KB | Bruker FID (1.5 MB ZIP) |
The NMR data was collected under controlled, physiological-like conditions suitable for biological studies [1] [2]:
While the specific chemical shift values are in the downloadable files, understanding general NMR interpretation can help you analyze this data:
The following diagram outlines a logical workflow for confirming the structure of a compound like glyceric acid using a combination of NMR techniques.
The data from HMDB provides a solid experimental basis for your comparison guides. The availability of the raw FID (Free Induction Decay) files is particularly valuable, as it allows you to reprocess the data if needed for your specific analysis.
The table below summarizes the role and characteristics of glyceric acid across different experimental contexts, highlighting its diverse functions.
| Aspect | Context 1: Plant Stress Response (R. chrysanthum) [1] | Context 2: Human Mitochondrial Activation [2] [3] | Context 3: Core Biochemistry [4] |
|---|---|---|---|
| Primary Role/Effect | Potential UV-B stress biomarker; part of general stress response [1] | Activates mitochondrial metabolism; reduces plasma lactate & inflammation [2] [3] | Intermediate in glyoxylate, serine, and glycerolipid metabolism [4] |
| Key Experimental Findings | Identified as 1 of 26 UV-B-responsive metabolites; levels increased under UV-B stress [1] | Significantly reduced plasma lactate; improved cell membrane integrity (reduced creatine kinase) [2] [3] | Listed in KEGG; involved in 4 main reactions (e.g., conversion to 2-phospho-D-glycerate) [4] |
| Organism/System | Rhododendron chrysanthum (plant) [1] | Healthy humans (50-60 years old) [2] [3] | General biochemical pathways (across species) [4] |
| Analysis Platform/Method | GC-TOFMS; Data analysis with MetaboAnalyst 5.0 [1] | Clinical blood tests; mRNA expression analysis [2] [3] | KEGG pathway database [4] |
The significant findings in the table above are supported by rigorous experimental methodologies.
This protocol is based on a study investigating the metabolic response of Rhododendron chrysanthum to UV-B radiation.
This protocol summarizes a double-blind, placebo-controlled human trial.
The following diagram illustrates the central metabolic position of glyceric acid based on KEGG pathway database information [4], integrating its role in stress response and mitochondrial activation.
The diagram shows two key contexts for glyceric acid: